molecular formula C10H16N2O2S B3825075 5,5-diethyl-1,3-dimethyl-6-thioxodihydro-2,4(1H,3H)-pyrimidinedione

5,5-diethyl-1,3-dimethyl-6-thioxodihydro-2,4(1H,3H)-pyrimidinedione

Cat. No. B3825075
M. Wt: 228.31 g/mol
InChI Key: UULWPURXUZMZAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,5-diethyl-1,3-dimethyl-6-thioxodihydro-2,4(1H,3H)-pyrimidinedione, commonly known as Thioflavin T (ThT), is a fluorescent dye that is widely used in scientific research. ThT is a member of the thiazine dye family and is known for its ability to bind to amyloid fibrils, which are protein aggregates that are associated with various neurodegenerative diseases, including Alzheimer's disease. ThT has become an essential tool for researchers studying the mechanisms of amyloid formation and the development of treatments for these diseases.

Mechanism of Action

5,5-diethyl-1,3-dimethyl-6-thioxodihydro-2,4(1H,3H)-pyrimidinedione binds to amyloid fibrils through hydrophobic interactions with the exposed aromatic residues on the surface of the fibril. This binding induces a conformational change in 5,5-diethyl-1,3-dimethyl-6-thioxodihydro-2,4(1H,3H)-pyrimidinedione, which results in an increase in fluorescence emission. This increase in fluorescence can be used to detect and quantify the presence of amyloid fibrils in biological samples.
Biochemical and Physiological Effects:
5,5-diethyl-1,3-dimethyl-6-thioxodihydro-2,4(1H,3H)-pyrimidinedione has been shown to have minimal biochemical and physiological effects on cells and tissues. It does not interact with DNA or RNA and has no known toxic effects on cells or tissues. However, it should be noted that 5,5-diethyl-1,3-dimethyl-6-thioxodihydro-2,4(1H,3H)-pyrimidinedione is a dye and may interfere with certain assays or experiments if not used appropriately.

Advantages and Limitations for Lab Experiments

One of the main advantages of 5,5-diethyl-1,3-dimethyl-6-thioxodihydro-2,4(1H,3H)-pyrimidinedione is its ability to detect and quantify the presence of amyloid fibrils in biological samples. Its fluorescence emission is highly sensitive and specific, making it a valuable tool for researchers studying amyloid formation. However, 5,5-diethyl-1,3-dimethyl-6-thioxodihydro-2,4(1H,3H)-pyrimidinedione has limitations in that it cannot distinguish between different types of amyloid fibrils and may bind to non-amyloid aggregates, leading to false positives. Additionally, 5,5-diethyl-1,3-dimethyl-6-thioxodihydro-2,4(1H,3H)-pyrimidinedione may interfere with certain assays or experiments if not used appropriately.

Future Directions

There are several future directions for the use of 5,5-diethyl-1,3-dimethyl-6-thioxodihydro-2,4(1H,3H)-pyrimidinedione in scientific research. One potential area of research is the development of new compounds that can bind to amyloid fibrils with higher specificity and sensitivity than 5,5-diethyl-1,3-dimethyl-6-thioxodihydro-2,4(1H,3H)-pyrimidinedione. Another area of research is the development of new imaging techniques that can detect amyloid fibrils in vivo. Additionally, 5,5-diethyl-1,3-dimethyl-6-thioxodihydro-2,4(1H,3H)-pyrimidinedione may have applications in the diagnosis and monitoring of neurodegenerative diseases, as it can be used to detect and quantify the presence of amyloid fibrils in biological fluids such as cerebrospinal fluid.

Scientific Research Applications

5,5-diethyl-1,3-dimethyl-6-thioxodihydro-2,4(1H,3H)-pyrimidinedione is primarily used in the study of amyloid fibrils and their formation. Amyloid fibrils are protein aggregates that are associated with various neurodegenerative diseases, including Alzheimer's disease. 5,5-diethyl-1,3-dimethyl-6-thioxodihydro-2,4(1H,3H)-pyrimidinedione binds to these fibrils and emits a fluorescent signal, allowing researchers to detect and quantify the presence of amyloid fibrils in biological samples. 5,5-diethyl-1,3-dimethyl-6-thioxodihydro-2,4(1H,3H)-pyrimidinedione has also been used in the development of treatments for these diseases, as it can be used to screen potential therapeutic compounds that may inhibit amyloid formation.

properties

IUPAC Name

5,5-diethyl-1,3-dimethyl-6-sulfanylidene-1,3-diazinane-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2S/c1-5-10(6-2)7(13)11(3)9(14)12(4)8(10)15/h5-6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UULWPURXUZMZAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(C(=O)N(C(=O)N(C1=S)C)C)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,5-Diethyl-1,3-dimethyl-6-sulfanylidene-1,3-diazinane-2,4-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,5-diethyl-1,3-dimethyl-6-thioxodihydro-2,4(1H,3H)-pyrimidinedione
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5,5-diethyl-1,3-dimethyl-6-thioxodihydro-2,4(1H,3H)-pyrimidinedione
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5,5-diethyl-1,3-dimethyl-6-thioxodihydro-2,4(1H,3H)-pyrimidinedione
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Reactant of Route 6
5,5-diethyl-1,3-dimethyl-6-thioxodihydro-2,4(1H,3H)-pyrimidinedione

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.